molecular formula C72H98N20O19S2 B12365159 Mmc(tmz)-toc

Mmc(tmz)-toc

Katalognummer: B12365159
Molekulargewicht: 1611.8 g/mol
InChI-Schlüssel: DCXKMTSSDYQWQM-PKSROJISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mmc(tmz)-toc is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is a type of metal matrix composite, which involves a metal matrix combined with other materials to enhance its properties. The specific composition and structure of this compound make it suitable for a range of applications, particularly in high-performance environments.

Vorbereitungsmethoden

The preparation of Mmc(tmz)-toc involves several synthetic routes and reaction conditions. Common methods include:

Analyse Chemischer Reaktionen

Mmc(tmz)-toc undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include high temperatures, specific atmospheric conditions (e.g., inert or reducing atmospheres), and the presence of catalysts or other reactive agents. The major products formed from these reactions depend on the specific composition of the composite and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Mmc(tmz)-toc can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C72H98N20O19S2

Molekulargewicht

1611.8 g/mol

IUPAC-Name

2-[4-[2-[[(2R)-1-[[(4S,7R,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxymethyl)-10-[3-[(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)amino]propanoyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C72H98N20O19S2/c1-42(94)54(38-93)81-69(108)56-40-113-112-39-55(68(107)79-52(32-45-16-18-48(96)19-17-45)66(105)80-53(34-47-33-46-13-7-8-14-49(46)76-47)67(106)78-50(15-9-10-21-73)64(103)84-61(43(2)95)71(110)83-56)82-65(104)51(31-44-11-5-4-6-12-44)77-57(97)35-88-23-25-89(36-59(99)100)27-29-91(30-28-90(26-24-88)37-60(101)102)58(98)20-22-74-70(109)62-63-85-86-87(3)72(111)92(63)41-75-62/h4-8,11-14,16-19,33,41-43,50-56,61,76,93-96H,9-10,15,20-32,34-40,73H2,1-3H3,(H,74,109)(H,77,97)(H,78,106)(H,79,107)(H,80,105)(H,81,108)(H,82,104)(H,83,110)(H,84,103)(H,99,100)(H,101,102)/t42-,43+,50+,51-,52+,53-,54+,55-,56-,61-/m1/s1

InChI-Schlüssel

DCXKMTSSDYQWQM-PKSROJISSA-N

Isomerische SMILES

C[C@@H]([C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)N[C@@H](CO)[C@@H](C)O)O

Kanonische SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)NC(CO)C(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.